A detailed synthesis route for 4-(difluoromethoxy)-N-isopropyl-3-methoxybenzamide is described in the literature. The synthesis involves several steps, starting with the reaction of 3,4-dihydroxybenzaldehyde with (bromomethyl)cyclopropane to yield 3-hydroxy-4-cyclopropylmethoxy benzaldehyde after purification and recrystallization. Subsequently, 3-hydroxy-4-cyclopropylmethoxy benzaldehyde is reacted with either sodium chlorodifluoroacetate or methyl chlorodifluoroacetate, resulting in the formation of 3-difluoromethoxy-4-cyclopropylmethoxy benzaldehyde. Finally, 3-(difluoromethoxy)-N-(3, 5-dichloropyridin-4-yl)-4-(cyclopropylmethoxy) benzamide is obtained by oxidizing 3-difluoro-methoxy-4-cyclopropylmethoxy benzaldehyde to the corresponding acid, followed by conversion to the acyl chloride, and subsequent reaction with 3, 5-dichloro-4-aminopyridine. This synthetic route highlights the key intermediates and transformations involved in producing the target compound.
Several studies have investigated the molecular structure of 4-(difluoromethoxy)-N-isopropyl-3-methoxybenzamide and its derivatives using techniques such as X-ray crystallography. These studies provide detailed insights into bond lengths, bond angles, and spatial arrangements of atoms within the molecule.
Treatment of multiple sclerosis: Benzamide derivatives have been explored as potential therapeutic agents for treating multiple sclerosis by targeting specific receptors in the central nervous system.
Dopamine D4 receptor ligands: Benzamide derivatives exhibiting high affinity for the dopamine D4 receptor have been identified as potential therapeutic agents for treating disorders associated with dopamine dysregulation.
CAS No.: 37209-30-6
CAS No.: 137705-39-6
CAS No.: 16032-02-3
CAS No.: 1934-49-2
CAS No.: 13538-21-1
CAS No.: